molecular formula C13H11ClN2O3 B2673501 N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide CAS No. 2411295-77-5

N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide

Cat. No.: B2673501
CAS No.: 2411295-77-5
M. Wt: 278.69
InChI Key: QGVUSEKHMLZEEO-UHFFFAOYSA-N
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Description

N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide is a synthetic organic compound that features a unique combination of an oxirane ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chlorophenyl-substituted nitrile and an α-haloketone.

    Epoxidation: The oxirane ring is introduced via an epoxidation reaction, often using peracids like m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the oxirane intermediate and an amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA or other peracids.

    Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Diols: From the oxidation of the oxirane ring.

    Amines: From the reduction of the oxazole ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of oxirane and oxazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide is unique due to its combination of an oxirane ring and an oxazole moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-9-3-1-2-8(4-9)11-5-10(16-19-11)6-15-13(17)12-7-18-12/h1-5,12H,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUSEKHMLZEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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